![molecular formula C20H23BrClN3OS B3017964 N-(6-溴苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-3-苯基丙酰胺盐酸盐 CAS No. 1216865-47-2](/img/structure/B3017964.png)

N-(6-溴苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-3-苯基丙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

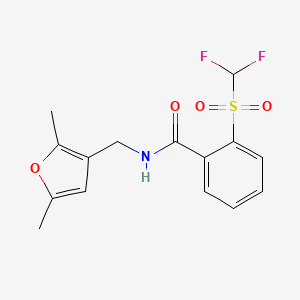

The compound "N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride" is a derivative that falls within the class of benzothiazole compounds. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of the compound suggests the presence of a benzothiazole moiety, a dimethylamino group, and a phenylpropanamide segment, which may contribute to its chemical and biological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring followed by various functionalization reactions. In the context of similar compounds, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides has been reported, where the key steps include the formation of the benzamide moiety and subsequent halogenation . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the formation of the benzothiazole core, followed by the introduction of the dimethylaminoethyl and phenylpropanamide groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a heterocyclic benzothiazole ring system. The structure of a related compound, 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one, shows partial double-bond character between the two heterocyclic moieties, leading to an almost planar molecular structure . This planarity and the presence of halogen atoms can significantly influence the intermolecular interactions and the overall molecular conformation of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, due to the reactive sites present on the benzothiazole ring and the attached substituents. The reactivity of the halogen atoms, particularly bromine, can facilitate further chemical transformations, such as Suzuki coupling or nucleophilic substitution reactions. The dimethylamino group may also participate in reactions typical of secondary amines, such as quaternization or alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of halogen atoms, like bromine, can increase the molecular weight and influence the lipophilicity of the compound. The planar structure and the potential for hydrogen bonding, as seen in related compounds through N–H⋯O and C–H⋯O interactions, can affect the compound's solubility and crystalline properties . The electronic properties of the benzothiazole ring, along with the substituents, can also impact the compound's absorption spectra and fluorescence characteristics.

科学研究应用

药用化学中的苯并噻唑衍生物

苯并噻唑衍生物是一类突出的杂环化合物,具有广泛的生物活性,使其在药物发现和开发领域具有价值。多项研究集中于合成和表征苯并噻唑衍生物,以期将其用作抗菌、抗癌和抗炎剂。

例如,由苯并噻唑和噻唑衍生物合成的化合物显示出有希望的抗癌活性,其中一些化合物对各种癌细胞系具有细胞毒性。这些研究表明苯并噻唑衍生物在开发新的抗癌疗法中具有潜力 (Racané 等人,2006),(Osmaniye 等人,2018)。

此外,苯并噻唑衍生物已被评估其抗菌性能,一些化合物对耐药菌株表现出活性,突出了它们在应对全球抗菌素耐药性挑战方面的潜力 (Anuse 等人,2019)。

此外,苯并噻唑化合物因其缓蚀性能而受到探索,在保护金属免受腐蚀方面具有潜在应用。这表明苯并噻唑衍生物在各种工业应用中的多功能性 (Hu 等人,2016)。

属性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3OS.ClH/c1-23(2)12-13-24(19(25)11-8-15-6-4-3-5-7-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-7,9-10,14H,8,11-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZDRNQQLZAJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)

![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)

![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)